4-{[(4-methoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid
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Overview
Description
4-{[(4-methoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-methoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid typically involves the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne, followed by a series of steps to form the indole structure . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-methoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
4-{[(4-methoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Mechanism of Action
The mechanism of action of 4-{[(4-methoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{[(4-methoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid include other indole derivatives such as:
- 4-methoxy-1H-indole-2-carboxylic acid
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of the 4-methoxy group, which can influence its chemical reactivity and biological activity. This compound’s distinct properties make it a valuable subject of study in various scientific fields .
Properties
IUPAC Name |
4-[(4-methoxy-1H-indole-2-carbonyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-20-12-5-2-4-10-9(12)8-11(16-10)14(19)15-7-3-6-13(17)18/h2,4-5,8,16H,3,6-7H2,1H3,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXYCQUZJXCDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)C(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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